molecular formula C14H17NO2S B4268430 N-(2-oxotetrahydro-3-thienyl)-4-propylbenzamide

N-(2-oxotetrahydro-3-thienyl)-4-propylbenzamide

Cat. No. B4268430
M. Wt: 263.36 g/mol
InChI Key: GMRKOLYWAYSLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxotetrahydro-3-thienyl)-4-propylbenzamide, also known as TTA-A2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TTA-A2 is a potent and selective agonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.

Scientific Research Applications

N-(2-oxotetrahydro-3-thienyl)-4-propylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and related metabolic disorders. GPR40 is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. This compound has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, suggesting that it may be a potential therapeutic agent for the treatment of type 2 diabetes.

Mechanism of Action

N-(2-oxotetrahydro-3-thienyl)-4-propylbenzamide is a selective agonist of GPR40, which is a G protein-coupled receptor that is expressed in pancreatic beta cells. GPR40 is activated by long-chain fatty acids and plays a key role in glucose-stimulated insulin secretion. This compound binds to GPR40 and enhances glucose-stimulated insulin secretion by increasing intracellular calcium levels.
Biochemical and Physiological Effects:
This compound has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo. In addition, this compound has been shown to improve glucose tolerance and reduce insulin resistance in animal models of type 2 diabetes. This compound has also been shown to have anti-inflammatory effects in vitro and in vivo, suggesting that it may have potential therapeutic applications in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-oxotetrahydro-3-thienyl)-4-propylbenzamide is its high potency and selectivity for GPR40. This makes it a useful tool for studying the role of GPR40 in glucose homeostasis and insulin secretion. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-oxotetrahydro-3-thienyl)-4-propylbenzamide. One area of interest is the development of more potent and selective agonists of GPR40 for use as potential therapeutic agents. Another area of interest is the study of the role of GPR40 in other physiological processes, such as inflammation and lipid metabolism. Finally, the potential use of this compound as a tool for studying the role of GPR40 in human physiology and disease warrants further investigation.

properties

IUPAC Name

N-(2-oxothiolan-3-yl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-2-3-10-4-6-11(7-5-10)13(16)15-12-8-9-18-14(12)17/h4-7,12H,2-3,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRKOLYWAYSLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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